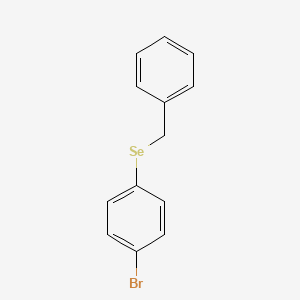
1-(Benzylselanyl)-4-bromobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylselanyl)-4-bromobenzene is an organoselenium compound characterized by the presence of a benzylselanyl group attached to a bromobenzene ring. Selenium, a chalcogen, imparts unique redox properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzylselanyl)-4-bromobenzene can be synthesized through a multi-step process involving the introduction of a benzylselanyl group to a bromobenzene ring. One common method involves the reaction of 4-bromobenzene with benzylselenol in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the selenium compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylselanyl)-4-bromobenzene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenoxide back to the selenide form.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) are used under mild conditions.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide form of the compound.
Substitution: Various substituted benzylselanyl derivatives.
Scientific Research Applications
1-(Benzylselanyl)-4-bromobenzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its antioxidant properties and potential to scavenge reactive oxygen species (ROS).
Medicine: Explored for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 1-(Benzylselanyl)-4-bromobenzene exerts its effects is primarily through its redox activity. The selenium atom can undergo oxidation and reduction cycles, which play a crucial role in scavenging reactive oxygen species and protecting cells from oxidative damage. The compound can interact with various molecular targets, including enzymes and proteins involved in oxidative stress pathways .
Comparison with Similar Compounds
1-(Benzylselanyl)-3-phenylpropan-2-amine: Known for its antioxidant activity.
N-(Benzylselanyl)-N,N,N-trimethylammonium bromide: A selenium-containing surfactant with redox-responsive properties.
Uniqueness: 1-(Benzylselanyl)-4-bromobenzene stands out due to its unique combination of a benzylselanyl group and a bromobenzene ring, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
62593-91-3 |
|---|---|
Molecular Formula |
C13H11BrSe |
Molecular Weight |
326.10 g/mol |
IUPAC Name |
1-benzylselanyl-4-bromobenzene |
InChI |
InChI=1S/C13H11BrSe/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
JEHHMHFFBBVTBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Se]C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















